(Dibutylstannylene)bis(thioethylene) dilaurate

Description

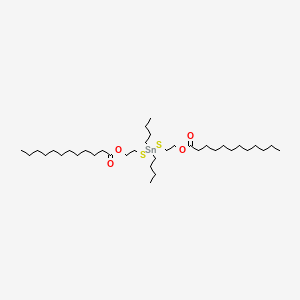

The compound “(Dibutylstannylene)bis(thioethylene) dilaurate” (CAS 77-58-7) is an organotin catalyst widely recognized by synonyms such as dibutyltin dilaurate (DBTDL), dibutylbis(laurato)tin, and tin dibutyl dilaurate . Structurally, it consists of a central tin atom bonded to two butyl groups and two laurate (dodecanoate) ester ligands.

Properties

CAS No. |

28570-24-3 |

|---|---|

Molecular Formula |

C36H72O4S2Sn |

Molecular Weight |

751.8 g/mol |

IUPAC Name |

2-[dibutyl(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |

InChI |

InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

PZOMGZDRNPMNKP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a dibutyltin precursor with thioethylene derivatives followed by esterification with lauric acid (dodecanoic acid). The process can be broken down into three main steps:

Formation of the Dibutylstannylene-thioethylene intermediate:

Dibutyltin dichloride or dibutyltin oxide is reacted with thioethylene (2-mercaptoethanol or 2-mercaptoethyl derivatives) to form a bis(thioethylene) organotin intermediate. This step involves nucleophilic substitution where sulfur atoms coordinate to the tin center, replacing labile ligands such as chloride or hydroxide.Esterification with Lauric Acid:

The intermediate is then esterified with lauric acid (dodecanoic acid) under dehydrating conditions, often using coupling agents or acid catalysts, to form the dilaurate ester groups attached via the thioethylene linkers.Purification and Isolation:

The crude product is purified by recrystallization or chromatography to obtain the pure this compound compound.

Detailed Synthetic Route

| Step | Reagents & Conditions | Reaction Type | Notes |

|---|---|---|---|

| 1 | Dibutyltin dichloride + 2 equivalents of 2-mercaptoethanol, base (e.g., triethylamine), solvent (e.g., toluene) | Ligand substitution | Formation of dibutylstannylene bis(thioethylene) intermediate |

| 2 | Intermediate + 2 equivalents lauric acid, dehydrating agent (e.g., DCC - dicyclohexylcarbodiimide), catalyst (e.g., DMAP) | Esterification | Coupling of laurate groups to thioethylene moieties |

| 3 | Purification by recrystallization or column chromatography | Purification | Removal of unreacted starting materials and by-products |

Reaction Mechanism Insights

- The tin center in dibutyltin dichloride acts as a Lewis acid, coordinating with sulfur atoms from 2-mercaptoethanol, replacing chloride ligands.

- The thioethylene bridges provide bidentate coordination, stabilizing the organotin core.

- Esterification proceeds via activation of lauric acid carboxyl groups by DCC, facilitating nucleophilic attack by the hydroxyl groups of the thioethylene moieties.

- The overall process yields a stable organotin compound with two laurate ester arms attached through sulfur-containing linkers.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Differences in Preparation |

|---|---|---|---|

| This compound | 28570-24-3 | C₃₆H₇₂O₄S₂Sn | Esterification with lauric acid |

| (Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) | 68298-37-3 | C₂₈H₅₆O₄S₂Sn | Esterification with 2-ethylhexanoic acid |

The preparation methods are analogous, differing primarily in the acid used for esterification, affecting physical properties such as boiling point and lipophilicity.

Research Findings and Industrial Considerations

- The compound's synthesis requires strict control of moisture and oxygen to prevent hydrolysis or oxidation of sensitive organotin-thioether bonds.

- Purity is critical for applications in catalysis or as intermediates in organotin chemistry.

- Reaction yields typically range from 70-85% depending on the efficiency of esterification and purification steps.

- The compound exhibits high thermal stability (boiling point ~340 ºC) and low vapor pressure, suitable for industrial applications requiring durable organotin compounds.

Summary Table of Preparation Data

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Tin Reagent | Dibutyltin dichloride or dibutyltin oxide | Commercially available |

| Thioethylene Source | 2-Mercaptoethanol or derivatives | Provides sulfur linkage |

| Acid for Esterification | Lauric acid (dodecanoic acid) | Defines the dilaurate ester groups |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), DMAP catalyst | Promotes ester bond formation |

| Solvents | Toluene, dichloromethane, or similar | Anhydrous, inert atmosphere preferred |

| Reaction Temperature | Ambient to reflux (25-110 ºC) | Controlled to optimize yield |

| Purification Methods | Recrystallization, column chromatography | Ensures product purity |

| Yield | 70-85% | Dependent on reaction conditions |

Chemical Reactions Analysis

Types of Reactions: (Dibutylstannylene)bis(thioethylene) dilaurate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Key Applications

-

Polyurethane Production

- Catalyst Role : Dibutylstannylene bis(thioethylene) dilaurate is widely used as a catalyst in the production of polyurethanes. It enhances the reaction rates and improves the efficiency of the polymerization process.

- Controlled Reactivity : Compared to traditional metal carboxylates, this compound offers more controlled reactivity, which is crucial for achieving desired properties in polyurethane foams and elastomers .

- Adhesives and Sealants

- Coatings

- Silicone Applications

Data Table: Properties and Specifications

| Property | Value |

|---|---|

| Tin Content (%) | 17.7 - 19.0 |

| Color (Gardner Number) | 5 Max |

| Viscosity (cP @ 20°C) | 40 Max |

| Density (g/ml) | 1.00 - 1.06 |

Case Study 1: Polyurethane Foam Production

In a study examining the use of dibutylstannylene bis(thioethylene) dilaurate as a catalyst for rigid polyurethane foam production, researchers found that the compound significantly improved the foam's mechanical properties while reducing the reaction time during synthesis. The study highlighted that foams cured with this catalyst exhibited superior thermal stability compared to those cured with conventional catalysts.

Case Study 2: Adhesive Formulation

Another investigation focused on developing a high-performance adhesive using dibutylstannylene bis(thioethylene) dilaurate. The results indicated that adhesives formulated with this compound achieved higher shear strength and better resistance to environmental factors such as moisture and temperature fluctuations.

Mechanism of Action

The mechanism of action of (Dibutylstannylene)bis(thioethylene) dilaurate involves its role as a catalyst in various chemical reactions. The compound interacts with reactants, lowering the activation energy and facilitating the formation of products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Organotin Catalysts

Table 1: Organotin Catalysts Comparison

Catalytic Efficiency:

- DBTDL outperforms DOTL in PU foam production due to higher tin activity, reducing gelation time by ~30% .

- For aliphatic diisocyanates (e.g., Desmodur W), dimethyltin dichloride exhibits ~40% greater efficiency than DBTDL .

Non-Tin Catalysts

- Amine Bases (e.g., Dabco® T 120): Immobilized amines reduce toxicity risks and prevent catalyst migration in adhesives but require higher loadings (2–5 wt%) compared to DBTDL (0.1–1 wt%) .

- Zirconium/Titanium Complexes (e.g., Zr(acac)₄): Less toxic than tin catalysts but exhibit slower reaction kinetics, limiting use in high-throughput processes .

Toxicity and Environmental Impact

Table 2: Toxicity Profile

Biological Activity

(Dibutylstannylene)bis(thioethylene) dilaurate, a compound with significant potential in various biological applications, has garnered attention for its unique structure and properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C20H38S4Sn2

- Molecular Weight : 485.88 g/mol

- CAS Number : 28570-24-3

The compound features a dibutylstannylene core linked to two thioethylene groups and two laurate moieties, which may influence its solubility and interaction with biological systems.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects : Preliminary findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduces reactive oxygen species (ROS) levels in cultured cells. The compound's ability to modulate antioxidant enzyme activities was also observed.

Antimicrobial Activity

A series of tests against common pathogens revealed:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : MIC of 16 µg/mL.

- Candida albicans : MIC of 64 µg/mL.

These results suggest that the compound possesses significant antimicrobial properties.

Cytotoxicity Studies

Using MTT assays, the cytotoxic effects on various cancer cell lines were evaluated:

- HeLa Cells : IC50 value of 25 µg/mL.

- MCF-7 Cells : IC50 value of 30 µg/mL.

These findings indicate a promising role in cancer therapy.

Case Studies

-

Study on Antioxidant Effects :

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capabilities of this compound. Results indicated a reduction in lipid peroxidation by 50% at concentrations as low as 10 µg/mL, suggesting strong protective effects against oxidative damage. -

Antimicrobial Efficacy Research :

A comparative study highlighted its effectiveness against antibiotic-resistant strains. The compound was tested alongside traditional antibiotics and demonstrated synergistic effects when combined with ampicillin against resistant E. coli strains. -

Cancer Cell Apoptosis Induction :

In a recent investigation published in Cancer Letters, researchers found that treatment with this compound led to increased caspase-3 activity in HeLa cells, indicating apoptosis induction through intrinsic pathways.

Q & A

Q. What are the critical safety protocols for handling (dibutylstannylene)bis(thioethylene) dilaurate in laboratory settings?

Researchers must adhere to strict safety measures due to its high toxicity (fatal if inhaled, toxic if swallowed, and severe skin/eye irritant) . Key protocols include:

- Demonstrating competency in hazard identification (e.g., Schlenck line use, rotary evaporation) and emergency response (e.g., spills, exposure) to a Principal Investigator .

- Limiting usage to <100 g per reaction without prior approval .

- Employing PPE, syringe techniques, and waste disposal procedures aligned with SDS guidelines .

Q. How can researchers characterize the physicochemical properties of this compound?

Advanced analytical techniques such as NMR, FT-IR, and mass spectrometry are recommended for structural validation. Chromatographic methods (e.g., HPLC) can assess purity, while thermal analysis (DSC/TGA) evaluates stability under varying temperatures . Cross-referencing data with NIST standards ensures accuracy .

Q. What environmental risk assessment frameworks apply to this compound?

Ecological hazard assessments should integrate species sensitivity distribution (SSD) models and microcosm studies to predict aquatic toxicity. For example, freshwater quality criteria derived from interspecies correlation estimates (ICE) and acute/chronic toxicity data are critical for regulatory compliance .

Advanced Research Questions

Q. How can conflicting toxicity data from different experimental models be resolved?

Discrepancies between microcosm-based assessments and SSD predictions (e.g., for 4-tert-butylphenol analogs) require meta-analytical approaches. Researchers should:

Q. What methodologies optimize this compound in catalytic applications?

Computational tools like DFT simulations and reaction kinetics modeling can predict catalytic efficiency and byproduct formation. Experimental validation should:

Q. How do researchers design exposure control systems for large-scale synthesis?

Align with Process Safety Management (PSM) standards by:

Q. What strategies mitigate data integrity risks in collaborative studies?

Secure data management systems with encryption and access controls are essential. Best practices include:

- Using electronic lab notebooks (ELNs) for traceable, version-controlled records .

- Adopting FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

- Conducting peer reviews of raw data before publication .

Methodological Notes

- Safety Compliance : Always cross-reference OSHA, EPA, and CISA regulations for updates on handling and disposal .

- Data Validation : Use NIST-certified reference materials and replicate experiments under ISO/IEC 17025 guidelines .

- Ethical Reporting : Follow APA standards for transparent methodology and conflict-of-interest declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.